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Compound of Interest

Compound Name: 2-Propylcyclobutanone

Cat. No.: B12095275 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 2-propylcyclobutanone, focusing on its

fundamental physicochemical properties, including its molecular weight, and outlining the

scientific basis for its structural characterization.

Executive Summary
2-Propylcyclobutanone is a substituted cyclic ketone of interest in synthetic organic

chemistry. An accurate understanding of its molecular weight and structure is foundational for

its application in research and development. This document details the key identifiers,

physicochemical properties, and the analytical logic behind the characterization of this

molecule.

Core Molecular Properties and Identifiers
The fundamental characteristics of a chemical compound are its structure, formula, and

resulting molecular weight. These identifiers are critical for stoichiometric calculations,

analytical characterization, and registration in chemical databases.

Molecular Structure and Formula
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2-Propylcyclobutanone consists of a four-membered cyclobutane ring containing a ketone

functional group, with a propyl substituent at the alpha-position (carbon 2) relative to the

carbonyl group.

Based on this structure, the molecular formula is determined to be C₇H₁₂O[1][2][3]. This

formula is derived by summing the constituent atoms: seven carbon atoms, twelve hydrogen

atoms, and one oxygen atom.

Figure 1. 2D Chemical Structure of 2-Propylcyclobutanone.

Molecular Weight Calculation and Verification
The molecular weight (MW) is a critical parameter derived from the molecular formula. The

calculation is based on the atomic weights of the constituent elements.

Carbon (C): 7 atoms × 12.011 amu

Hydrogen (H): 12 atoms × 1.008 amu

Oxygen (O): 1 atom × 15.999 amu

Calculation: (7 × 12.011) + (12 × 1.008) + (1 × 15.999) = 84.077 + 12.096 + 15.999 = 112.172

g/mol

This calculated value is corroborated by major chemical databases, which list the molecular

weight of 2-propylcyclobutanone as 112.17 g/mol [1][2][4]. For high-resolution mass

spectrometry, the monoisotopic mass is 112.088815002 Da[1].

Key Physicochemical Properties
A summary of essential physicochemical data is provided below for quick reference.
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Property Value Source

Molecular Formula C₇H₁₂O [1][2][3]

Molecular Weight 112.17 g/mol [1][2][4]

Monoisotopic Mass 112.088815 Da [1]

CAS Number 34995-23-8 [2][3]

IUPAC Name 2-propylcyclobutan-1-one [1]

Boiling Point 73-75 °C (at 100 Torr) [2]

Density (Predicted) 0.922±0.06 g/cm³ [2]

XLogP3-AA (LogP) 1.5 [1]

Synthesis and Characterization
The synthesis and structural confirmation of 2-substituted cyclobutanones are non-trivial

processes. The methodologies employed provide insight into the stability and reactivity of the

cyclobutane ring system.

Synthetic Strategy
While multiple routes to substituted cyclobutanones exist, a common and efficient method

involves the alkylation of a cyclobutanone precursor[5][6]. A generalized workflow for such a

synthesis is outlined below.

Synthesis Workflow
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Figure 2. Generalized workflow for the synthesis of 2-propylcyclobutanone.
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Causality Behind Experimental Choices:

Deprotonation: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often

chosen to quantitatively form the kinetic enolate at the less-substituted alpha-carbon,

preventing self-condensation reactions. The reaction is performed at low temperatures (-78

°C) to ensure kinetic control.

Alkylation: An alkyl halide, such as 1-iodopropane, serves as the electrophile. Iodides are

excellent leaving groups, promoting an efficient Sₙ2 reaction with the nucleophilic enolate.

Purification: Purification via flash chromatography is typically required to separate the

desired product from unreacted starting material and any potential side products, ensuring

high purity for subsequent analysis and use[5].

Spectroscopic Validation
The structure and molecular weight of the synthesized product are confirmed using a

combination of spectroscopic techniques. Each method provides complementary information

for an unambiguous assignment.

3.2.1 Mass Spectrometry (MS)
Mass spectrometry directly verifies the molecular weight of the compound.

Expected M⁺ Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak

(M⁺) for C₇H₁₂O would appear at an m/z (mass-to-charge ratio) of 112.

Fragmentation: The fragmentation pattern provides structural information. A characteristic

fragmentation for 2-propylcyclobutanone is the McLafferty rearrangement or cleavage

adjacent to the carbonyl group, which can help confirm the position of the propyl substituent.

3.2.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Key Absorption: The most prominent feature in the IR spectrum of 2-propylcyclobutanone
is the strong absorption band corresponding to the carbonyl (C=O) stretch. For

cyclobutanones, this peak is typically found at a relatively high wavenumber, around 1780-
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1790 cm⁻¹, due to the increased ring strain compared to less strained ketones like

cyclopentanone or cyclohexanone[7][8]. The presence of this high-frequency peak is a

strong indicator of the cyclobutanone ring system.

3.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would show characteristic signals for the propyl group (a

triplet and two sextets/multiplets) and complex multiplets for the protons on the cyclobutane

ring. The integration of these signals would correspond to the 12 hydrogens in the molecule.

¹³C NMR: The carbon NMR spectrum would display 7 distinct signals, confirming the number

of carbon atoms. The carbonyl carbon would appear significantly downfield (typically >200

ppm), providing clear evidence of the ketone functional group.

Applications and Significance
2-Substituted cyclobutanones are important molecules for both academic research and

practical applications. They serve as versatile synthetic intermediates for constructing more

complex molecular architectures[6][9]. Notably, various 2-alkylcyclobutanones have been

identified as unique chemical markers for detecting the irradiation of lipid-containing foods, a

topic of significant interest in food science and safety[5]. The synthesis of pure standards, such

as 2-propylcyclobutanone, is essential for the validation of these analytical detection

methods[5].

Conclusion
The molecular weight of 2-propylcyclobutanone is 112.17 g/mol , derived from its molecular

formula C₇H₁₂O. This fundamental property, combined with a robust understanding of its

synthesis and spectroscopic signatures, provides the necessary foundation for its use in

advanced research, drug development, and analytical applications. The convergence of data

from mass spectrometry, IR, and NMR spectroscopy provides a self-validating system for the

unambiguous confirmation of its structure and identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b12095275#2-propylcyclobutanone-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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